Cas no 938-73-8 (2-Ethoxybenzamide)

2-Ethoxybenzamide structure
2-Ethoxybenzamide structure
Product Name:2-Ethoxybenzamide
CAS 번호:938-73-8
MF:C9H11NO2
메가와트:165.189142465591
MDL:MFCD00007977
CID:40349
PubChem ID:87569504
Update Time:2024-10-25

2-Ethoxybenzamide 화학적 및 물리적 성질

이름 및 식별자

    • 2-Ethoxybenzamide
    • Ethenzamide
    • Ethoxybenzamine
    • 2-Ethoxybenzamine
    • o-Ethoxybenzamide
    • 2-Aethoxy-benzamid
    • 2-Aethoxy-benzoesaeure-amid
    • 2-ethoxy-benzoic acid amide
    • Aethylaethersalicylsaeure-amid
    • Benzamide,2-ethoxy
    • Etamide
    • Etenzamide
    • Ethbenzamide
    • Ethosalicyl
    • O-Aethyl-salicylamid
    • Pirosolvina
    • 2-Ethoxybenzoylamide
    • Benzamide, 2-ethoxy-
    • Ethenzamid
    • Anovigam
    • Trancalgyl
    • Protopyrin
    • Katagrippe
    • Etosalicyl
    • Etosalicil
    • Lucamide
    • Etocil
    • Eusal
    • Benzamide, o-ethoxy-
    • Etenzamide [DCIT]
    • Etenzamida [INN-Spanish]
    • Ethenzamidum [INN-Latin]
    • 2-Eethoxybenzamide
    • H.P. 209
    • L929ZCK4BF
    • SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • DSSTox_C
    • 2-Ethoxybenzamide (ACI)
    • Benzamide, o-ethoxy- (6CI, 7CI, 8CI)
    • NSC 28787
    • E0222
    • J3.352I
    • SY015492
    • Ethenzamidum
    • SR-01000877236-2
    • 938-73-8
    • BRN 2208582
    • s4524
    • ETHENZAMIDE (MART.)
    • MFCD00007977
    • Orthoethoxybenzamide
    • DB-370072
    • D70657
    • 2-ethoxy-benzamide
    • Q553324
    • ETHENZAMIDE [INN]
    • Ethenzamide 1.0 mg/ml in Methanol
    • CHEBI:31564
    • Tox21_200025
    • CAS-938-73-8
    • AKOS003280312
    • Tox21_111156
    • SR-01000877236
    • Tox21_111156_1
    • Ethoxybenzamide
    • HY-B1428
    • DB13544
    • CCG-213844
    • Z54953371
    • Q-201075
    • CHEMBL1483877
    • Etenzamida
    • CCRIS 9124
    • DTXCID40581
    • STK105005
    • AB01010349_03
    • NCGC00091616-03
    • Ethenzamide (JP17/INN)
    • CS-4916
    • SCHEMBL25624
    • DTXSID4020581
    • NCGC00091616-01
    • BRD-K88308881-001-06-8
    • NSC28787
    • N02BA07
    • Ethenzamidum (INN-Latin)
    • AC-11991
    • 2-Ethoxybenzamide, 97%
    • ETHENZAMIDE [MI]
    • 4-10-00-00175 (Beilstein Handbook Reference)
    • ETHENZAMIDE [JAN]
    • Etenzamida (INN-Spanish)
    • NS00002670
    • SBI-0653503.0001
    • WLN: ZVR BO2
    • MLS002302987
    • NCGC00257579-01
    • Ethanzamide
    • EINECS 213-346-4
    • SMR001307304
    • HMS3039J16
    • EN300-6492973
    • ETHENZAMIDE [MART.]
    • NCGC00091616-02
    • Ethenzamide 100 microg/mL in Acetonitrile
    • Ethenzamide (TN)
    • DB-057442
    • D01466
    • NSC-28787
    • Ethenzamide [INN:BAN:JAN]
    • KS-5320
    • ETHENZAMIDE [WHO-DD]
    • UNII-L929ZCK4BF
    • MDL: MFCD00007977
    • 인치: 1S/C9H11NO2/c1-2-12-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3,(H2,10,11)
    • InChIKey: SBNKFTQSBPKMBZ-UHFFFAOYSA-N
    • 미소: O=C(C1C(OCC)=CC=CC=1)N
    • BRN: 2208582

계산된 속성

  • 정밀분자량: 165.07900
  • 동위원소 질량: 165.078979
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 2
  • 중원자 수량: 12
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 159
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 2
  • 소수점 매개변수 계산 참조값(XlogP): 1.2
  • 토폴로지 분자 극성 표면적: 52.3

실험적 성질

  • 색과 성상: 흰색 또는 미백색 결정 분말, 거의 냄새 없음
  • 밀도: 1.1603 (rough estimate)
  • 융해점: 130.0 to 134.0 deg-C
  • 비등점: 302°C at 760 mmHg
  • 플래시 포인트: 153.7 °C
  • 굴절률: 1.5620 (estimate)
  • 수용성: <0.1 g/100 mL at 16 ºC
  • PSA: 52.32000
  • LogP: 1.88450
  • 머크: 3731
  • 용해성: 클로로포름 \ 에탄올 \ 아세톤에 녹고, 물 \ 에틸에테르에 녹지 않는다

2-Ethoxybenzamide 보안 정보

  • 제시어:경고
  • 신호어:Warning
  • 피해 선언: H303
  • 경고성 성명: P312
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:2
  • 보안 지침: S24/25
  • RTECS 번호:CV4900000
  • TSCA:Yes
  • 독성:LD50 orally in mice: 1160 mg/kg (Starmer)
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

2-Ethoxybenzamide 세관 데이터

  • 세관 번호:29242995
  • 세관 데이터:

    ?? ?? ??:

    2924299090

    개요:

    2924299090. 기타 링 아미드 (링 아미노 메틸 에스테르 포함) (이들의 파생물 및 소금 포함).부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:6.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??,,,포장

    요약:

    2924299090. 기타 환상아미드(환상아미노메틸에스테르 포함) 및 그 파생물;그 소금.부가가치세: 17.0%. 환급률: 13.0%.??? ??:6.5%. General tariff:30.0%

2-Ethoxybenzamide 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
S e l l e c k ZHONG GUO
S4524-100mg
2-Ethoxybenzamide
938-73-8 99.93%
100mg
¥794.67 2023-09-16
S e l l e c k ZHONG GUO
S4524-500mg
2-Ethoxybenzamide
938-73-8 99.93%
500mg
¥2433.2 2023-09-16
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
E838400-100g
2-Ethoxybenzamide
938-73-8 97%
100g
368.00 2021-05-17
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
E4402-5G
2-Ethoxybenzamide
938-73-8
5g
¥225.33 2023-11-09
TRC
E891343-25g
2-Ethoxybenzamide
938-73-8
25g
$ 63.00 2023-09-07
TRC
E891343-100g
2-Ethoxybenzamide
938-73-8
100g
$ 130.00 2022-06-05
TRC
E891343-250g
2-Ethoxybenzamide
938-73-8
250g
$295.00 2023-05-18
TRC
E891343-500g
2-Ethoxybenzamide
938-73-8
500g
$ 400.00 2022-06-05
FUJIFILM
057-04932-25g
o-Ethoxybenzamide
938-73-8
25g
JPY 3200 2023-09-15
FUJIFILM
051-04935-500g
o-Ethoxybenzamide
938-73-8
500g
JPY 10,500 2021-11-29

2-Ethoxybenzamide 합성 방법

합성 방법 1

반응 조건
1.1 Catalysts: 2,2′-Bipyridine ,  Palladium diacetate Solvents: 1,4-Dioxane ,  Water ;  24 h, 90 °C
참조
A selective hydration of nitriles catalyzed by a Pd(OAc)2-based system in water
Sanz Sharley, Daniel D.; Williams, Jonathan M. J., Tetrahedron Letters, 2017, 58(43), 4090-4093

합성 방법 2

반응 조건
1.1 Reagents: Potassium hydroxide Catalysts: 2506117-64-0 Solvents: Dimethyl sulfoxide ;  48 h, 80 °C
참조
A new facet of amide synthesis by tandem acceptorless dehydrogenation of amines and oxygen transfer of DMSO
Nie, Xufeng; Wang, Mei; Fu, Yihua; Xu, Jiaqi ; Zheng, Xueli; et al, Journal of Catalysis, 2023, 417, 153-163

합성 방법 3

반응 조건
1.1 Reagents: Cesium carbonate Catalysts: Cupric acetate Solvents: Ethanol ;  10 min, 180 psi, 120 °C
참조
Copper-Catalyzed Self-Condensation of Benzamide: Domino Reactions towards Quinazolinones
Sayyad, Nisar; Cele, Zamani; Aleti, Rajeshwar Reddy; Bera, Milan; Cherukupalli, Srinivasulu; et al, European Journal of Organic Chemistry, 2018, 2018(39), 5382-5388

합성 방법 4

반응 조건
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Ammonia Solvents: Chloroform ,  Water ;  -10 °C
참조
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide
Jevtic, Ivana I.; Dosen-Micovic, Ljiljana; Ivanovic, Evica R.; Ivanovic, Milovan D., Synthesis, 2016, 48(10), 1550-1560

합성 방법 5

반응 조건
참조
Auxiliary-directed etherification of sp2 C-H bonds under heterogeneous metal-organic framework catalysis: synthesis of ethenzamide
Tran, Chau B.; Duong, Xuan N. T.; Lu, Huy D.; Cao, Thu T. V.; Truong, Thanh, RSC Advances, 2018, 8(5), 2829-2836

합성 방법 6

반응 조건
1.1 Reagents: Saccharin Catalysts: Titanium superoxide (Ti(O2)2) Solvents: 1,4-Dioxane ,  Decane ;  rt; 1 h, rt → 90 °C
참조
Ti-superoxide catalyzed oxidative amidation of aldehydes with saccharin as nitrogen source: synthesis of primary amides
Kamble, Rohit B.; Mane, Kishor D.; Rupanawar, Bapurao D.; Korekar, Pranjal; Sudalai, A.; et al, RSC Advances, 2020, 10(2), 724-728

합성 방법 7

반응 조건
1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  24 h, 80 °C
참조
Method for preparation of primary and secondary amide compounds from N-substituted amide compounds adopting dichloro(p-cymene)ruthenium (II) dimer complex as catalyst
, China, , ,

합성 방법 8

반응 조건
1.1 Reagents: Water Catalysts: 2853616-75-6 Solvents: Isopropanol ;  2 h, 80 °C
참조
Hydration of Nitriles Catalyzed by Ruthenium Complexes: Role of Dihydrogen Bonding Interactions in Promoting Base-Free Catalysis
Yadav, Samanta; Gupta, Rajeev, Inorganic Chemistry, 2022, 61(39), 15463-15474

합성 방법 9

반응 조건
1.1 Reagents: Magnesium ,  Lithium chloride Solvents: Tetrahydrofuran ;  0 °C; 1 h, 0 °C
1.2 Reagents: Zinc chloride Solvents: Tetrahydrofuran ;  25 °C; 25 °C → -20 °C
1.3 Solvents: Tetrahydrofuran ;  -20 °C; 5 min, -20 °C; -20 °C → 25 °C; 2 h, 25 °C
1.4 Reagents: Potassium carbonate Solvents: Methanol ;  25 °C; 12 h, 25 °C
참조
Preparation of Primary Amides from Functionalized Organozinc Halides
Schade, Matthias A.; Manolikakes, Georg; Knochel, Paul, Organic Letters, 2010, 12(16), 3648-3650

합성 방법 10

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Ethanol
참조
Catalytic synthesis of ethenzamide
Li, Ji-Peng; He, Zi-Yi, Zhongguo Yiyao Gongye Zazhi, 2000, 31(2),

합성 방법 11

반응 조건
1.1 Reagents: Formic acid ,  Triethylamine Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) Solvents: Water ;  12 h, 100 °C
1.2 Reagents: Ammonium chloride Solvents: Water
참조
Ruthenium(II)-catalyzed reductive N-O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides
You, Tingjie; Zhang, Maosheng; Chen, Jianhui; Liu, Hongmei; Xia, Yuanzhi, Organic Chemistry Frontiers, 2021, 8(1), 112-119

합성 방법 12

반응 조건
1.1 Reagents: Potassium tert-butoxide Solvents: Toluene ;  5 h, 60 °C
참조
Transition-Metal-Free Hydration of Nitriles Using Potassium tert-Butoxide under Anhydrous Conditions
Midya, Ganesh Chandra; Kapat, Ajoy; Maiti, Subhadip; Dash, Jyotirmayee, Journal of Organic Chemistry, 2015, 80(8), 4148-4151

합성 방법 13

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  10 h, 100 °C
참조
Studies on improving the process yield and purity of o-ethoxybenzamide
Falkowski, Cezariusz; Glazer, Krzysztof; Gaca, Jerzy, Przemysl Chemiczny, 2006, 85(8-9), 584-586

합성 방법 14

반응 조건
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  rt → 100 °C; 100 °C
참조
Process of preparing o-ethoxybenzamide
, Poland, , ,

합성 방법 15

반응 조건
1.1 Reagents: Cesium carbonate ,  Hydroxyamine hydrochloride Catalysts: Palladium diacetate Solvents: Dimethyl sulfoxide ,  Water ;  19 h, 100 °C; 100 °C → rt
참조
Palladium-Catalyzed One-Pot Conversion of Aldehydes to Amides
Ali, Ashif Md.; Punniyamurthy, Tharmalingam, Advanced Synthesis & Catalysis, 2010, 352, 288-292

합성 방법 16

반응 조건
1.1 Reagents: Diisopropylethylamine ,  Dipotassium phosphate ,  Oxygen Catalysts: Tris(2,2′-bipyridyl)dichlororuthenium(II) hexahydrate Solvents: Methanol ,  Acetonitrile ,  Water ;  20 h, 1 atm, rt
참조
Green method and system for preparation of amide compounds from nitrile compounds
, China, , ,

합성 방법 17

반응 조건
1.1 Reagents: Potassium hydroxide ,  Oxygen Catalysts: Gallic acid Solvents: Ethanol ,  Water ;  30 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
참조
Efficient Hydration of Nitriles Promoted by Gallic Acid Derived from Renewable Bioresources
Deng, Tao; Wang, Cheng-Zhang, ChemCatChem, 2017, 9(7), 1349-1353

합성 방법 18

반응 조건
1.1 Reagents: Ammonia Catalysts: Iodine Solvents: Dimethyl sulfoxide ,  Water ;  3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
참조
Visible Light-Induced Iodine-Catalyzed Transformation of Terminal Alkynes to Primary Amides via CC Bond Cleavage under Aqueous Conditions
Dighe, Shashikant U.; Batra, Sanjay, Advanced Synthesis & Catalysis, 2016, 358(3), 500-505

합성 방법 19

반응 조건
1.1 Reagents: Potassium hydroxide Solvents: Dimethyl sulfoxide ;  16 h, rt
참조
Base-promoted nucleophilic fluoroarenes substitution of C-F bonds
Su, Ji; Chen, Qian; Lu, Le; Ma, Yuan; Auyoung, George Hong Lok; et al, Tetrahedron, 2018, 74(2), 303-307

합성 방법 20

반응 조건
1.1 Reagents: tert-Butyl hydroperoxide ,  Ammonia Catalysts: Tetrabutylammonium iodide Solvents: Acetonitrile ;  8 h, 80 °C
참조
Highly efficient dehydrogenative cross-coupling of aldehydes with amines and alcohols
Deshidi, Ramesh; Rizvi, Masood Ahmad; Shah, Bhahwal Ali, RSC Advances, 2015, 5(110), 90521-90524

2-Ethoxybenzamide Raw materials

2-Ethoxybenzamide Preparation Products

2-Ethoxybenzamide 공급 업체

Tiancheng Chemical (Jiangsu) Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
(CAS:938-73-8)2-乙氧基苯甲酰胺
주문 번호:LE26662020;LE17511
인벤토리 상태:in Stock
재다:25KG,200KG,1000KG
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 20 June 2025 12:57
가격 ($):discuss personally
Email:18501500038@163.com
추천 공급업체
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:938-73-8)2-乙氧基苯甲酰胺
LE26662020;LE17511
순결:99%/99%
재다:25KG,200KG,1000KG/25KG,200KG,1000KG
가격 ($):문의/문의
Email